3-Ethyl-5-methyl-1H-indole-2-carboxylic acid is a member of the indole family, which are heterocyclic compounds containing a bicyclic structure composed of a benzene ring fused to a pyrrole ring. This compound is notable for its potential applications in medicinal chemistry and its role in various biochemical pathways.
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid can be synthesized through various chemical reactions involving indole derivatives. It belongs to the class of indole-2-carboxylic acids, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. This compound can be found commercially from various suppliers, such as Matrix Scientific and Santa Cruz Biotechnology, indicating its relevance in research settings .
The synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid typically involves several steps:
For instance, one method involves the alkylation of 5-methylindole using ethyl iodide in the presence of a base like potassium hydroxide, followed by carboxylation to introduce the carboxylic acid functionality .
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility .
The biological activity of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid may involve its interaction with specific biological targets, such as enzymes or receptors. The mechanism often includes:
Research indicates that derivatives of indole compounds often exhibit significant pharmacological activities due to their ability to modulate biological pathways .
Key physical properties of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid include:
Chemical properties include its reactivity as an acid, allowing it to participate in neutralization reactions with bases .
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid has potential applications in:
Given its structural characteristics and biological relevance, this compound represents a valuable target for further research and development in pharmacology and organic synthesis .
The indole nucleus represents a privileged structural motif in medicinal chemistry, particularly in antiviral drug development. This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, demonstrates exceptional versatility in interacting with biological targets. The inherent physicochemical properties of indole derivatives—including their balanced hydrophobicity, hydrogen-bonding capacity, and π-electron-rich character—enable effective interactions with diverse enzymatic targets involved in viral replication cycles. Indole-2-carboxylic acid derivatives exhibit enhanced target engagement capabilities due to the strategic positioning of the carboxylic acid group at the C2 position, which facilitates critical metal ion coordination. This structural feature has proven instrumental in inhibiting metalloenzymes essential for viral propagation [3] [6].
Recent research has identified the indole-2-carboxylic acid scaffold as particularly promising against HIV-1 through targeted inhibition of viral integrase. The molecular architecture of these compounds allows the indole core to participate in π-π stacking interactions with viral DNA termini while the C2-carboxyl group chelates the Mg²⁺ ions within the integrase active site. This dual interaction mechanism disrupts the integration of viral DNA into the host genome—a critical step in the HIV lifecycle. The structural flexibility of the indole scaffold enables extensive modifications at various positions (C3, C5, C6) to optimize hydrophobic interactions, enhance potency against resistant strains, and improve pharmacokinetic profiles [3] [6] [8].
The development of HIV-1 integrase strand transfer inhibitors (INSTIs) represents a landmark achievement in antiretroviral therapy. Integrase catalyzes the insertion of reverse-transcribed viral DNA into host chromosomes, making it an attractive therapeutic target with no direct cellular counterpart. The first-generation INSTIs (raltegravir and elvitegravir) featured a core pharmacophore capable of chelating the two Mg²⁺ ions within the integrase active site (DDE motif). While these inhibitors revolutionized AIDS treatment, their clinical utility became limited by the emergence of resistance mutations (e.g., Q148K/R, N155H) that significantly reduced antiviral efficacy [6].
Table 1: Evolution of Clinically Approved HIV-1 Integrase Inhibitors
Generation | Inhibitor | Approval Year | Resistance Profile | Chemical Scaffold |
---|---|---|---|---|
First | Raltegravir | 2007 | Susceptible to Q148K/R, N155H | Diketo acid derivative |
First | Elvitegravir | 2012 | Susceptible to common resistance mutations | Quinolone derivative |
Second | Dolutegravir | 2013 | Retains efficacy against many first-generation mutations | Dihydroxypyrimidine |
Second | Bictegravir | 2018 | High barrier to resistance | Bicyclic pyridinol |
Second | Cabotegravir | 2021 | Long-acting formulation | Dihydroxypyrimidine |
Second-generation INSTIs (dolutegravir, bictegravir, cabotegravir) addressed these limitations through extended π-conjugated systems that formed additional interactions with conserved regions of the integrase-viral DNA complex. These compounds exhibited enhanced resilience against resistance mutations but still showed vulnerability to specific amino acid substitutions (e.g., R263K). This ongoing challenge necessitated the exploration of novel chemotypes with distinct interaction profiles, leading to the investigation of indole-2-carboxylic acid derivatives as next-generation INSTIs. Molecular docking-based virtual screening identified this scaffold as particularly promising due to its effective chelation of Mg²⁺ ions and adaptability for structural optimization to engage the hydrophobic cavity near the integrase active site [3] [6].
The catalytic mechanism of HIV-1 integrase depends critically on two magnesium ions (Mg²⁺) coordinated within its active site. These divalent cations facilitate the nucleophilic attack of water molecules during the strand transfer reaction that integrates viral DNA into the host genome. The spatial arrangement of these Mg²⁺ ions creates a distinctive electronic environment that can be targeted by small molecules featuring appropriately positioned acid functionalities. Indole-2-carboxylic acid derivatives exploit this vulnerability through a bidentate chelation mechanism where the oxygen atoms of the carboxylate group form coordination bonds with both metal ions simultaneously. This interaction effectively displaces the catalytic water molecules and immobilizes the metal cofactors, rendering the enzyme catalytically inactive [3] [6].
The specificity of this mechanism derives from the precise geometric compatibility between the indole-2-carboxylate group and the spatial separation of the Mg²⁺ ions (approximately 3.9 Å apart). This distance corresponds optimally to the separation between the oxygen atoms in a deprotonated carboxylate group. Binding mode analyses of 3-ethyl-5-methyl-1H-indole-2-carboxylic acid derivatives have demonstrated that the scaffold positions the carboxyl group for ideal chelation while the ethyl and methyl substituents at C3 and C5 positions, respectively, extend into adjacent hydrophobic pockets. The 3-ethyl group specifically enhances interactions with a hydrophobic cavity formed by Tyr143 and Asn117 residues near the β4-α2 connector—a region previously underutilized by earlier INSTIs. This multi-faceted engagement provides superior inhibition and a higher genetic barrier to resistance compared to monodentate binding scaffolds [3] [6] [8].
Table 2: Key Indole-2-Carboxylic Acid Derivatives in HIV-1 Integrase Inhibition Research
Compound | Structure | IC₅₀ (μM) | Key Structural Features | Research Significance |
---|---|---|---|---|
Compound 3 (Unsubstituted) | Indole-2-carboxylic acid | 12.41 | Basic scaffold | Initial hit from virtual screening |
Derivative 20a | C6-halogenated phenyl, C3 extended chain | 0.13 | Halogenated phenyl for π-stacking, C3 hydrophobic extension | 95-fold potency improvement |
Derivative 17a | C6-bromophenyl substitution | 3.11 | Bromine for enhanced viral DNA interaction | Demonstrated π-stacking importance |
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid | C3-ethyl, C5-methyl | Not tested | Ethyl for hydrophobic cavity engagement | Core scaffold for optimization |
Structural modifications to the core indole-2-carboxylic acid scaffold have systematically enhanced integrase inhibition. Introduction of halogenated phenyl groups at C6 established π-π stacking interactions with the deoxycytidine (dC20) at the 3'-end of viral DNA—a critical interaction observed in all clinically effective INSTIs. Simultaneously, elongation of the C3 substituent with hydrophobic chains improved occupation of the previously underutilized hydrophobic pocket near the active site. These strategic modifications transformed early micromolar inhibitors (e.g., compound 3, IC₅₀ = 12.41 μM) into potent nanomolar inhibitors (e.g., derivative 20a, IC₅₀ = 0.13 μM), demonstrating the remarkable potential of 3-ethyl-5-methyl-1H-indole-2-carboxylic acid as a versatile scaffold for next-generation antiviral development [3] [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1